molecular formula C21H12CaN2O6S B15178867 Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate CAS No. 84051-93-4

Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate

Cat. No.: B15178867
CAS No.: 84051-93-4
M. Wt: 460.5 g/mol
InChI Key: JAFWUJSHVAPNNP-UHFFFAOYSA-L
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Description

Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate (CAS 6417-83-0), also known as Pigment Red 63:1 or CI 15880:1, is an azo-based calcium salt pigment. Its molecular formula is C₂₁H₁₂CaN₂O₆S, with a molecular weight of 460.47 g/mol . Structurally, it features a naphthoate backbone functionalized with a sulphonated azo group, providing stability and vivid coloration.

Properties

CAS No.

84051-93-4

Molecular Formula

C21H12CaN2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C21H14N2O6S.Ca/c24-20-16(21(25)26)11-12-5-1-2-6-13(12)19(20)23-22-17-9-3-8-15-14(17)7-4-10-18(15)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

JAFWUJSHVAPNNP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 1-naphthylamine to form 5-sulfonato-1-naphthylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to form the final azo compound. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of various substituted naphthyl derivatives.

Scientific Research Applications

Calcium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textile and ink industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Key Properties :

  • Appearance : Reddish-purple powder .
  • Solubility: Insoluble in water and ethanol; soluble in concentrated sulfuric acid, exhibiting a blue-violet hue upon dilution .
  • Stability : Exhibits excellent lightfastness, heat resistance (up to 300°C), and resistance to bleeding .
  • Applications : Primarily used in cosmetics (e.g., hair dyes) and industrial coatings, regulated under EU cosmetic directives (e.g., maximum concentration limits) .

Comparison with Structurally Similar Compounds

Pigment Red 57:1 (CI 15850)

Chemical Name : Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate (CAS 5281-04-9) .
Key Differences :

  • Substituent : Contains a 4-methyl group on the phenyl ring instead of a naphthyl group.
  • Color : Produces a brighter red shade compared to the purplish-red hue of Pigment Red 63:1 .
  • Applications : Widely used in printing inks and plastics due to superior dispersibility .
Property Pigment Red 63:1 Pigment Red 57:1
CAS No. 6417-83-0 5281-04-9
Molecular Formula C₂₁H₁₂CaN₂O₆S C₁₈H₁₂CaN₂O₆S
Solubility in H₂O Insoluble Insoluble
Thermal Stability Up to 300°C Up to 280°C

CI 15880 (Disodium Salt Analog)

Chemical Name : Disodium 3-hydroxy-4-[(1-sulphonato-2-naphthyl)azo]-2-naphthoate .
Key Differences :

  • Cation : Sodium instead of calcium, enhancing water solubility .
  • Applications : Used in textile dyes and food-grade colorants where solubility is critical .

Barium-Calcium Mixed Salt Variants

Chemical Name : Barium calcium salt of 3-hydroxy-4-[(1-sulpho-2-naphthyl)azo]-2-naphthoic acid (CAS 85005-87-4) .
Key Differences :

  • Cation Blend : Barium inclusion improves chemical resistance but reduces biocompatibility.
  • Applications : Restricted to industrial coatings and ceramics due to barium toxicity .

Pigment Red 184

Chemical Name : Calcium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate .
Key Differences :

  • Substituents : Chloro and methyl groups enhance UV stability but reduce color intensity.
  • Applications : Preferred in outdoor paints and automotive coatings .

Research Findings and Performance Metrics

Solubility and Stability

  • Pigment Red 63:1 outperforms sodium salts (e.g., CI 15880) in non-aqueous systems due to calcium’s insolubility, making it ideal for cosmetics .
  • Barium-containing variants (e.g., CAS 85005-87-4) show superior resistance to acids and alkalis but are unsuitable for consumer products .

Regulatory Status

  • Pigment Red 63:1 is approved for hair dyes under EU Regulation (EC) No 1223/2009 but requires concentration limits .
  • Pigment Red 57:1 faces stricter regulations in cosmetics due to methyl group toxicity concerns .

Biological Activity

Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate, commonly referred to as a calcium salt of an azo dye, is recognized for its vibrant color properties and diverse applications in various fields, including biology, medicine, and industry. This compound is particularly notable for its biological activity, which has been the subject of various research studies.

  • Molecular Formula : C21H12CaN2O6S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 84051-93-4
  • IUPAC Name : Calcium; 5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

The biological activity of this compound primarily arises from its azo group, which can participate in various chemical reactions. The azo group may undergo reversible cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The sulfonate group enhances the compound's solubility in aqueous environments, facilitating its interaction with these biological targets.

Applications in Biology and Medicine

This compound has been utilized in several biological applications:

  • Staining Techniques : Employed in microscopy to highlight cellular structures due to its strong chromophoric properties.
  • Drug Delivery Systems : Investigated for potential use in drug delivery due to its ability to form stable complexes with various drugs .
  • pH Indicator : Used as a pH indicator because of its color-changing properties at different pH levels.

Case Studies and Research Findings

Several studies have explored the biological activity of azo compounds similar to this compound. Here are some notable findings:

StudyFindings
Pharmacological Activities of Natural Azo Compounds Azo compounds exhibit a range of biological activities including antibacterial, antifungal, and antineoplastic properties. For example, compounds derived from fungi demonstrated significant cytotoxicity against cancer cell lines.
Antimicrobial Activity Azo dyes have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents. For instance, certain derivatives have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Cytotoxic Effects Research indicates that some azo compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar azo compounds to highlight its unique properties:

Compound NameStructural DifferencesBiological Activity
Calcium 3-hydroxy-4-[(4-sulfonato-1-naphthyl)azo]-2-naphthoateDifferent position of the sulfonate groupSimilar staining applications but varied solubility
Calcium 3-hydroxy-4-[(5-carboxy-1-naphthyl)azo]-2-naphthoateContains a carboxy group instead of a sulfonatePotentially lower solubility compared to sulfonated variants
Barium 3-hydroxy-4-[(5-sulfonato-1-naphthyl)azo]-2-naphthoateBarium salt variant influencing solubilitySimilar applications but may exhibit different reactivity profiles

Q & A

Basic: What are the standard synthetic routes for Calcium 3-hydroxy-4-((5-sulphonato-1-naphthyl)azo)-2-naphthoate, and what purity assessment methods are recommended?

Answer:
The compound is synthesized via diazo coupling, where 1-amino-2-naphthol-4-sulfonic acid is diazotized and coupled with a hydroxynaphthoate precursor under alkaline conditions. Purification involves recrystallization from aqueous ethanol to remove unreacted salts. Purity assessment typically employs:

  • Elemental analysis (C, H, N, S, Ca) to confirm stoichiometry.
  • High-performance liquid chromatography (HPLC) with UV detection (λ ~480 nm, characteristic of azo chromophores) to quantify impurities .
  • FT-IR spectroscopy to validate sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups via peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1550–1600 cm⁻¹ (asymmetric COO⁻ stretching) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly polymorphism or hydration states?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving polymorphism. Key steps include:

  • Crystal growth optimization : Use slow evaporation from DMF/water mixtures to enhance crystal quality.
  • Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for hydrated forms.
  • Refinement : Use the SHELX suite (e.g., SHELXL for refinement) to model disorder or partial occupancy of water molecules . Challenges include low crystal symmetry (monoclinic/triclinic systems) and solvent inclusion, requiring iterative refinement cycles.

Basic: What spectroscopic techniques are most effective for characterizing the azo linkage and sulfonate groups?

Answer:

  • UV-Vis spectroscopy : The azo group exhibits π→π* transitions at 450–550 nm; λmax shifts with pH due to deprotonation of hydroxy groups .
  • FT-IR : Confirm sulfonate (1180–1200 cm⁻¹) and azo (N=N stretch at 1400–1500 cm⁻¹) functional groups.
  • ¹H/¹³C NMR (DMSO-d₆) : Azo protons resonate at δ 8.5–9.5 ppm; aromatic protons show complex splitting due to conjugation .

Advanced: How do pH and ionic strength affect the solubility and aggregation of this compound in aqueous solutions?

Answer:

  • Solubility studies : Perform gravimetric analysis at varied pH (2–12) and ionic strengths (adjusted with NaCl). The compound exhibits minimal solubility below pH 4 (protonated sulfonate) and above pH 10 (Ca²⁺ precipitation) .
  • Dynamic light scattering (DLS) : At pH 7–9, aggregates form (hydrodynamic radius ~200 nm) due to hydrophobic interactions between naphthyl groups. Ionic strength >0.5 M disrupts aggregation via charge screening .

Data Contradiction: How should researchers address discrepancies in reported molar extinction coefficients (ε) for this compound?

Answer:
Discrepancies often arise from solvent polarity or calibration errors. Mitigation strategies include:

  • Standardization : Use a certified reference sample (e.g., CI 15850:1, EINECS 229-142-3) to calibrate UV-Vis instruments .
  • Solvent control : Measure ε in buffered solutions (e.g., 0.1 M phosphate buffer, pH 7.4) to minimize solvent effects .
  • Interlaboratory validation : Share protocols for dissolution (sonication time, temperature) to ensure reproducibility .

Advanced: What computational methods predict the electronic transitions and photostability of the azo-chromophore?

Answer:

  • Time-dependent density functional theory (TD-DFT) : Calculate vertical excitations using B3LYP/6-311+G(d,p) to model λmax. Include solvent effects (PCM model for water) .
  • Photostability assessment : Simulate UV irradiation effects via molecular dynamics (MD) to track bond dissociation (N=N cleavage) under oxidative conditions .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Dye-based assays : As a colorimetric probe for metal ion detection (e.g., Ca²⁺) due to its chelation-induced spectral shifts .
  • Histological staining : In microscopy, it binds to collagen or keratin in tissue sections, validated via comparative studies with Coomassie Brilliant Blue .

Advanced: How can researchers resolve conflicting crystallographic data on the coordination geometry of the calcium ion?

Answer:

  • Extended X-ray absorption fine structure (EXAFS) : Probe Ca²⁺ coordination (likely octahedral) by analyzing bond distances to oxygen atoms from sulfonate and carboxylate groups .
  • Charge density analysis : Use multipole refinement (via SHELXL) to map electron density around Ca²⁺, distinguishing ionic vs. covalent interactions .

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